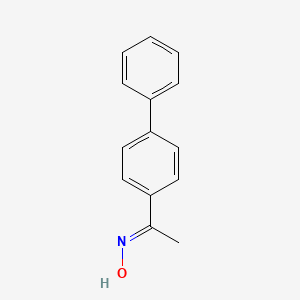

4-Acetylbiphenyl oxime

説明

Contextualizing Biphenyl (B1667301) Derivatives in Advanced Chemical Research

Biphenyl derivatives, characterized by two phenyl rings linked by a single bond, represent a privileged structural motif in numerous fields of chemical research. rsc.orgresearchgate.net Their rigid yet conformationally flexible backbone is a key feature in the design of functional molecules. Biphenyls are not merely inert scaffolds; they must be functionalized to participate in reactions. rsc.orgresearchgate.net This functionalization allows for their use as crucial intermediates in the synthesis of a wide array of high-value products, including pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and the fluorescent layers in organic light-emitting diodes (OLEDs). rsc.orgtandfonline.com

The synthesis of these important scaffolds has evolved significantly over the past century. rsc.org Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions to construct the C(sp²)–C(sp²) bond that defines the biphenyl structure. researchgate.net

Table 1: Key Synthetic Routes to Biphenyl Scaffolds

| Reaction Name | Description |

| Suzuki–Miyaura Coupling | A highly effective and widely used method involving the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. rsc.orgresearchgate.net |

| Ullmann Reaction | One of the earliest methods, this reaction involves the copper-catalyzed homocoupling of aryl halides. rsc.orgresearchgate.net |

| Negishi Coupling | Involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. rsc.orgresearchgate.net |

| Stille Coupling | A cross-coupling reaction between an organostannane and an organic electrophile. rsc.orgresearchgate.net |

| Kumada Coupling | Utilizes a Grignard reagent (arylmagnesium halide) and an aryl halide in the presence of a transition metal catalyst. rsc.orgresearchgate.net |

| Wurtz–Fittig Reaction | An early method involving the sodium-mediated coupling of an aryl halide with an alkyl halide. rsc.org |

The prevalence of the biphenyl moiety in numerous marketed drugs and biologically active natural products, such as the antibiotic vancomycin, underscores its significance in medicinal chemistry. rsc.org

Significance of the Oxime Functional Group in Organic Synthesis and Reactivity Studies

The oxime functional group, with the general structure R¹R²C=NOH, is a remarkably versatile and valuable entity in organic chemistry. britannica.comnumberanalytics.comrsc.org Oximes are typically synthesized through a straightforward condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). britannica.comrsc.org They exist as two main types: aldoximes (derived from aldehydes) and ketoximes (derived from ketones). numberanalytics.comrsc.org

The reactivity of the oxime group allows it to serve as a synthetic precursor to a variety of other functional groups and molecular structures. numberanalytics.com For instance, aldoximes can be dehydrated to form nitriles, and oximes can be reduced to primary amines or undergo the Beckmann rearrangement to yield amides. britannica.com The large-scale industrial conversion of cyclohexanone (B45756) oxime into caprolactam, the monomer for nylon 6, is a prime example of the utility of this rearrangement. britannica.com

In more contemporary research, the N-O bond within the oxime group has been exploited for innovative transformations. rsc.orgnsf.gov The generation of iminyl radicals from oximes through N–O bond fragmentation has become a powerful tool for synthesizing nitrogen-containing heterocycles. rsc.orgnsf.govbeilstein-journals.org These highly reactive intermediates can participate in various cyclization reactions, enabling the construction of complex molecular frameworks like isoxazolines and phenanthridines. rsc.orgbeilstein-journals.org

Table 2: Synthetic Versatility of the Oxime Functional Group

| Reaction Type | Product(s) | Significance |

| Reduction | Primary Amines | Access to valuable nitrogen-containing compounds. britannica.com |

| Dehydration (of Aldoximes) | Nitriles | A key functional group transformation. britannica.com |

| Beckmann Rearrangement | Amides/Lactams | A classic named reaction with major industrial applications (e.g., nylon-6). britannica.com |

| Radical Cascade Cyclization | Isoxazolines, Nitrones | Formation of N-O heterocyclic rings via iminyl or iminoxyl radicals. rsc.orgbeilstein-journals.org |

| Oxidative Coupling | Functionalized Imines | Intermolecular bond formation using oxime-derived radicals. beilstein-journals.org |

Overarching Research Themes and Directions for 4-Acetylbiphenyl (B160227) Oxime Investigations

Research involving 4-Acetylbiphenyl oxime specifically leverages the combined properties of its constituent parts: the biphenyl core and the oxime function. The overarching themes focus on its synthesis and its application as a building block or ligand in catalysis.

The synthesis of this compound, also referred to as 4-isonitrozoacetyldiphenyl, proceeds from its parent ketone, 4-acetylbiphenyl. dergipark.org.tr The ketone itself is readily prepared from biphenyl via Friedel-Crafts acylation or through modern cross-coupling strategies, such as the Suzuki-Miyaura reaction between a boronic acid and an acetyl-substituted aryl halide. dergipark.org.trarkat-usa.orgnih.govsci-hub.st The subsequent conversion to the oxime is a standard condensation with hydroxylamine or a related reagent. dergipark.org.tr A study detailed the synthesis of 4-isonitrozoacetyldiphenyl (the keto oxime) from 4-acetylbiphenyl using isobutyl nitrite (B80452). dergipark.org.tr

A significant direction of investigation is the use of oxime derivatives in catalysis, particularly in the formation of palladacycles. Phenone oximes are excellent precursors for creating stable palladium complexes (palladacycles) that act as highly efficient catalysts in C-C bond-forming reactions. core.ac.uk While research has often focused on related structures like 4-hydroxyacetophenone oxime, the principles extend to this compound. core.ac.uk These oxime-derived palladacycles have demonstrated superior performance over simple palladium salts in reactions like the Suzuki-Miyaura coupling, often achieving high turnover numbers and functioning in environmentally benign solvents like water. core.ac.uk For example, a palladacycle derived from 4-hydroxyacetophenone oxime was highly effective in the Suzuki-Miyaura reaction to produce 4-acetylbiphenyl in greater than 95% yield over multiple cycles. core.ac.uk

Furthermore, acetophenone (B1666503) oxime derivatives are being explored in iridium-catalyzed C–H bond activation and borylation reactions. nih.gov These methods allow for the selective functionalization of arenes at the para-position, demonstrating the utility of the oxime as a directing group in complex synthetic transformations. nih.gov Research has also explored the synthesis of derivatives, such as the O-methyl oxime of 4-acetylbiphenyl, for use in electrochemical C-H activation and cross-coupling reactions. rsc.org These studies highlight the ongoing effort to use the unique electronic and steric properties of this compound and its analogues to mediate challenging and valuable chemical transformations.

Structure

3D Structure

特性

CAS番号 |

75408-89-8 |

|---|---|

分子式 |

C14H13NO |

分子量 |

211.26 g/mol |

IUPAC名 |

(NZ)-N-[1-(4-phenylphenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C14H13NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,16H,1H3/b15-11- |

InChIキー |

GPYKKVAVBZNFOZ-PTNGSMBKSA-N |

SMILES |

CC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2 |

異性体SMILES |

C/C(=N/O)/C1=CC=C(C=C1)C2=CC=CC=C2 |

正規SMILES |

CC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2 |

製品の起源 |

United States |

Synthetic Methodologies for 4 Acetylbiphenyl Oxime and Analogous Structures

Strategic Approaches to the 4-Acetylbiphenyl (B160227) Core

The formation of the 4-acetylbiphenyl scaffold is a critical first step and can be achieved through several strategic synthetic routes. The most prominent of these are the Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation and Related Aromatic Functionalization Protocols

A classic and direct method for synthesizing 4-acetylbiphenyl is the Friedel-Crafts acylation of biphenyl (B1667301). rri.res.inchegg.com This electrophilic aromatic substitution reaction typically involves treating biphenyl with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. rri.res.insmolecule.com The reaction introduces the acetyl group predominantly at the para-position of one of the phenyl rings due to steric hindrance and electronic effects.

The reaction mechanism initiates with the formation of a highly electrophilic acylium ion from the reaction between the acetylating agent and the Lewis acid. This acylium ion then attacks the electron-rich biphenyl ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield 4-acetylbiphenyl. smolecule.com

Several variations of the Friedel-Crafts acylation have been developed to optimize yield and purity. For instance, using 4-dimethylaminopyridine (B28879) as a catalyst with acetic anhydride in dichloromethane (B109758) has been reported to produce high-purity 4-acetylbiphenyl with yields up to 99%, thereby minimizing the need for extensive purification. google.com

Table 1: Comparison of Friedel-Crafts Acylation Conditions for 4-Acetylbiphenyl Synthesis

| Acetylating Agent | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acetyl chloride | Aluminum chloride | Dichloromethane | 0°C to 22°C, 25 min, then reflux for 10 min | Not specified | chegg.com |

| Acetic anhydride | Aluminum chloride, 4-dimethylaminopyridine | Dichloromethane | -10°C to -20°C, 1-2 hours | 93.1% | google.com |

| Acetyl chloride | Anhydrous aluminum chloride | Carbon disulfide | Not specified | Not specified | rri.res.in |

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Scaffold Construction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful and versatile methods for constructing the biphenyl scaffold of 4-acetylbiphenyl. researchgate.netplos.org This approach typically involves the reaction of a phenylboronic acid derivative with an aryl halide or triflate in the presence of a palladium catalyst and a base.

For the synthesis of 4-acetylbiphenyl, a common strategy is the coupling of 4-acetylphenylboronic acid with a halobenzene or, conversely, phenylboronic acid with a 4-haloacetophenone. researchgate.netnih.gov The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the biphenyl product and regenerate the Pd(0) catalyst. smolecule.com

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. Various palladium sources, including Pd(OAc)₂, and ligands such as phosphines have been employed. core.ac.ukbiocrick.comkfupm.edu.sa Reactions are often carried out in aqueous or mixed solvent systems. nih.govcore.ac.uk

Table 2: Examples of Palladium-Catalyzed Synthesis of 4-Acetylbiphenyl

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / 4-hydroxyacetophenone oxime | Water | >95% | core.ac.uk |

| 4-Bromoacetophenone | Phenylboronic acid | PdNP-containing microporous polymer | Water | >90% | biocrick.com |

| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II)-complex | Water (microwave) | 100% | nih.gov |

Directed Synthesis of 4-Acetylbiphenyl Oxime

Once 4-acetylbiphenyl is obtained, the next step is the oximation of the ketone functionality to yield this compound. This reaction involves the treatment of the ketone with hydroxylamine (B1172632) or its salts.

Oximation Reaction Parameters and Optimization

The oximation of 4-acetylbiphenyl is typically achieved by reacting it with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or sodium hydroxide. google.comorgsyn.org The base is necessary to liberate free hydroxylamine from its salt. The reaction is often carried out in a protic solvent like ethanol (B145695) or a mixture of ethanol and water. google.comresearchgate.net

In a patented procedure, 1-(4'-nitro[1,1'-biphenyl]-4-yl)ethanone, a derivative of 4-acetylbiphenyl, was converted to its oxime using hydroxylamine hydrochloride and sodium acetate in ethanol. google.com Another method describes the synthesis of 2-(biphenyl-4-yl)-2-oxoacetaldehyde oxime, a related structure, from 4-acetylbiphenyl using butyl nitrite (B80452) in the presence of sodium ethoxide. researchgate.net

The yield and purity of the resulting oxime can be influenced by factors such as reaction temperature, time, and the stoichiometry of the reagents. For instance, a procedure for the oximation of 4,4'-diacetylbiphenyl (B124710), an analogous diketone, involved heating with hydroxylamine sulfate (B86663) in an ethanol/water/ammonia solution for one hour. google.com

Stereochemical Control in Oxime Formation (E/Z Isomerism)

The formation of an oxime from an unsymmetrical ketone like 4-acetylbiphenyl can result in the formation of two geometric isomers, designated as E and Z. researchgate.netstudymind.co.uk This isomerism arises from the restricted rotation around the carbon-nitrogen double bond. The E isomer has the hydroxyl group on the opposite side of the larger substituent (the biphenyl group in this case), while the Z isomer has it on the same side.

The ratio of E to Z isomers formed can depend on the reaction conditions, including the pH and the specific reagents used. researchgate.net In many synthetic procedures, a mixture of isomers is obtained. orgsyn.org Separation of the isomers can often be achieved by techniques such as fractional crystallization or chromatography. For example, in the synthesis of 4-acetylpyridine (B144475) oxime, a related compound, the initial product was a mixture of E and Z isomers, which could be purified to yield the pure E-isomer by recrystallization from hot water. orgsyn.org The stereochemistry of the oxime can be crucial for its subsequent reactivity and biological activity.

Development of Novel Synthetic Routes and Catalytic Pathways

Research continues to explore more efficient, environmentally friendly, and stereoselective methods for the synthesis of this compound and its analogs. One area of development involves the use of novel catalytic systems for both the construction of the biphenyl core and the oximation step. For instance, the use of palladacycles derived from oximes has been investigated as efficient catalysts for Suzuki-Miyaura reactions. core.ac.uk

Furthermore, alternative methods for oximation are being explored. A study on the synthesis of various hydrazo-oxime derivatives started with the synthesis of 4-isonitrozoacetyldiphenyl (a keto-oxime) from 4-acetylbiphenyl using isobutyl nitrite and (CH₃)₃SiCl. dergipark.org.tr While specific novel routes for the direct, stereoselective synthesis of this compound are not extensively documented in the provided search results, the general trend in organic synthesis towards catalytic and greener methods suggests that future developments will likely focus on these areas. This includes the potential for enzymatic or chemo-enzymatic methods to achieve high stereoselectivity in oxime formation.

Green Chemistry Principles in Oxime Synthetic Design

In response to the limitations of traditional methods, green chemistry principles have been increasingly applied to oxime synthesis to minimize environmental impact and improve efficiency. These approaches focus on reducing waste, avoiding hazardous substances, and utilizing renewable resources and energy-efficient processes.

A significant advancement is the development of solvent-free reactions. nih.gov One such method involves the simple grinding of carbonyl compounds with hydroxylamine hydrochloride and a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature. nih.gov This "grindstone chemistry" approach dramatically reduces reaction times and eliminates the need for organic solvents, thus preventing effluent pollution. nih.gov Other solvent-free methods have employed catalysts like basic alumina (B75360) or calcium oxide, sometimes coupled with microwave irradiation to accelerate the reaction. nih.gov

The use of benign solvents and natural catalysts is another cornerstone of green oxime synthesis. Reactions have been successfully carried out using water as a solvent and natural acids, such as those found in citrus fruit juice, as biodegradable and inexpensive catalysts. ijprajournal.com Ultrasound irradiation has also emerged as a green technique, promoting the condensation of aldehydes and ketones with hydroxylamine hydrochloride in water or ethanol, leading to higher yields in shorter timeframes under milder conditions. ajol.info Furthermore, innovative electrochemical strategies offer a green pathway for oxime synthesis from nitrates and carbonyl compounds, using reusable catalysts like zinc nanosheets, which also contributes to the recycling of nitrogen resources. rsc.org

| Method | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Grindstone Chemistry | Bi₂O₃, Solvent-free, Room Temp. | Rapid, high yield, no organic solvent waste. | nih.gov |

| Ultrasound Irradiation | Water/Ethanol solvent | Shorter reaction times, higher yields, milder conditions. | ajol.info |

| Natural Acid Catalysis | Citrus Limetta juice, Water | Environmentally friendly, uses natural and biodegradable catalysts. | ijprajournal.com |

| Electrosynthesis | Zn-based catalyst, Acidic electrolyte | High efficiency, catalyst stability, value-added conversion of pollutants. | rsc.org |

Asymmetric Synthesis and Chiral Induction in Oxime Derivatization

Asymmetric synthesis is a critical area of modern chemistry, focused on creating chiral molecules with a specific three-dimensional arrangement, which is vital for applications in pharmaceuticals and materials science. numberanalytics.comnature.com The asymmetric synthesis of oxime derivatives, particularly the generation of chiral hydroxylamines, has been a long-standing challenge due to the difficulty of selectively reducing the carbon-nitrogen double bond without cleaving the labile nitrogen-oxygen bond. nature.combohrium.comincatt.nl

Recent breakthroughs have been achieved through transition metal-catalyzed asymmetric hydrogenation. nature.com Catalytic systems using iridium, palladium, and especially nickel have shown great promise. nature.combohrium.comincatt.nl For example, a chiral nickel catalyst was developed that facilitates the efficient asymmetric hydrogenation of oximes to chiral hydroxylamines with excellent enantioselectivity. nature.com This was a significant advance, as previous methods were often limited to O-substituted oximes or produced primary amines as a byproduct of N-O bond cleavage. incatt.nl

Another successful strategy involves the borane-mediated asymmetric reduction of O-benzyloxime ethers. nih.gov Using a chiral spiroborate ester derived from diphenylvalinol as a catalyst, this method achieves complete conversion to the corresponding primary amines with up to 99% enantiomeric excess (ee). nih.gov

The concept of chiral induction is also demonstrated when oxime derivatives are used as chiral auxiliaries or when chiral derivatizing agents (CDAs) react with prochiral molecules to form diastereomers that can be distinguished. numberanalytics.comnih.gov For instance, chiral aldehydes can be used as CDAs to react with chiral amines, forming diastereomeric imines whose different properties allow for enantiomeric analysis. nih.gov This principle underpins the broader utility of C=N bond chemistry in stereoselective transformations.

| Reaction Type | Catalyst/Reagent | Product Type | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Nickel Complex | Chiral Hydroxylamines | High | nature.com |

| Asymmetric Hydrogenation | Iridium Complex | Chiral Hydroxylamines | Up to 95% | incatt.nl |

| Asymmetric Borane Reduction | Chiral Spiroborate Ester | Chiral Primary Amines | Up to 99% | nih.gov |

Isolation and Purification Techniques for Research-Grade Oximes

Following synthesis, the isolation and purification of the oxime product are crucial to obtain research-grade material free from starting materials, catalysts, and byproducts. numberanalytics.com The choice of technique depends on the physical properties of the oxime and the nature of the impurities.

Crystallization is a widely used method for purifying solid oximes. numberanalytics.com The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. For example, 2-(biphenyl-4-yl)-2-oxoacetaldehyde oxime can be purified by recrystallization from an ethanol-water mixture. researchgate.net The process often involves an initial precipitation, followed by washing and then recrystallization to achieve high purity. researchgate.net

Chromatography is another powerful technique, particularly column chromatography using a solid stationary phase like silica (B1680970) gel. nih.govinnovareacademics.in The crude mixture is applied to the top of the column, and a solvent (eluent) is passed through, separating the components based on their differing affinities for the stationary phase. innovareacademics.in This method is effective for separating oximes from non-polar or highly polar impurities.

For oximes synthesized in a solution of a water-immiscible solvent, washing and extraction are effective purification steps. A toluene (B28343) solution of cyclohexanone-oxime, for example, can be purified by washing with water or a dilute aqueous solution of a weak base. google.com This removes water-soluble impurities and acidic residues.

In some, particularly industrial, applications, ion-exchange resins are employed. The oxime solution is passed through a column containing a weakly alkaline or acidic ion-exchange resin, which selectively removes charged impurities. google.com Simple filtration is also a key step, especially in reactions using solid catalysts or supports like alumina, which can be easily removed from the reaction mixture. innovareacademics.in

| Technique | Principle of Separation | Typical Application | Reference |

|---|---|---|---|

| Recrystallization | Differential solubility in a solvent at different temperatures. | Purification of solid crude oximes. | researchgate.netnumberanalytics.com |

| Column Chromatography | Differential adsorption onto a solid support (e.g., silica gel). | Separation from byproducts with different polarities. | nih.govinnovareacademics.in |

| Washing/Extraction | Differential solubility in two immiscible liquid phases. | Removing water-soluble or acidic/basic impurities from an organic solution. | google.com |

| Ion-Exchange Resin | Reversible exchange of ions between a solid resin and a solution. | Removal of ionic impurities in industrial processes. | google.com |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Advanced Multinuclear and Multidimensional NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional (2D) techniques are essential for unambiguous assignment of complex structures like 4-Acetylbiphenyl (B160227) oxime. chemicalbook.com

Oximes can exist as (E) and (Z) isomers with respect to the C=N double bond. nih.gov The (1E) isomer is commonly the more stable form. nih.gov Distinguishing between these isomers is possible through NMR, particularly by observing the Nuclear Overhauser Effect (NOE) between the oxime hydroxyl proton and the adjacent methyl or aromatic protons.

For a definitive structural assignment of 4-Acetylbiphenyl oxime, several 2D NMR experiments are particularly informative:

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are on adjacent carbons. For this compound, COSY spectra would show correlations between the coupled protons within each of the two aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu It is invaluable for assigning carbon signals based on their known proton assignments. An edited HSQC can further distinguish CH/CH₃ groups from CH₂ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu It is crucial for piecing together the molecular skeleton. For instance, it would show a correlation from the methyl protons to both the oxime carbon (C=N) and the adjacent quaternary aromatic carbon, confirming the attachment of the acetyl oxime group. columbia.eduresearchgate.net

The expected chemical shifts for the precursor, 4-acetylbiphenyl, show the carbonyl carbon at approximately 197.6 ppm and the methyl carbon at 26.6 ppm. chegg.com Upon formation of the oxime, the C=N carbon shifts upfield to a predicted range of 150-160 ppm, while the methyl carbon remains relatively unchanged.

Table 1: Predicted Key 2D NMR Correlations for (1E)-4-Acetylbiphenyl Oxime

| Interacting Nuclei (Proton → Carbon) | Expected HMBC Correlation (2-3 bonds) | Interacting Nuclei (Proton ↔ Proton) | Expected COSY Correlation (3 bonds) |

| CH₃ → C=N | Yes | H-2', H-6' ↔ H-3', H-5' | Yes |

| CH₃ → C-4 | Yes | H-2, H-6 ↔ H-3, H-5 | Yes |

| N-OH → C=N | Yes (if proton exchange is slow) | ||

| H-3, H-5 → C-1 | Yes | ||

| H-3, H-5 → C-4' | Yes |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. ubbcluj.ro The absorption of energy promotes electrons from lower-energy orbitals (like bonding π or non-bonding n orbitals) to higher-energy anti-bonding orbitals (π* or σ*). ubbcluj.ro

The structure of this compound contains a large, conjugated system composed of the biphenyl (B1667301) rings and the C=N double bond of the oxime group. This extended chromophore is expected to give rise to strong absorptions in the UV region. The primary electronic transitions anticipated for this molecule are:

π → π* transitions : These are high-intensity absorptions resulting from the excitation of electrons within the conjugated π-system of the aromatic rings and the C=N bond. The extended conjugation of the biphenyl system significantly lowers the energy required for this transition compared to isolated benzene (B151609) rings, shifting the absorption maximum (λ_max) to longer wavelengths. tdx.cat

n → π* transitions : These lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms of the oxime group) to an anti-bonding π* orbital. tdx.cat These transitions are typically observed as a shoulder on the main π → π* absorption band.

Theoretical studies using Density Functional Theory (DFT) on related biphenyl structures help predict these electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between these frontier orbitals corresponds to the energy of the lowest-energy electronic transition. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | Bonding π-orbitals of biphenyl and C=N | 250-300 nm | High (ε > 10,000) |

| n → π | Non-bonding orbitals of N and O atoms | ~300-350 nm | Low (ε < 1,000) |

X-ray Diffraction (XRD) for Solid-State Molecular Geometry Determination

X-ray Diffraction (XRD) on a single crystal is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles that define the molecule's conformation. researchgate.net

While a specific crystal structure for this compound has not been identified in the surveyed literature, data from other biphenyl derivatives can provide insight into its expected solid-state geometry. iucr.orgplos.org A key feature of biphenyl structures is the dihedral angle between the two phenyl rings. In the solid state, biphenyl itself is planar, but substitution, particularly at the ortho positions, causes the rings to twist relative to each other to minimize steric hindrance. nih.gov For non-ortho-substituted biphenyls, this angle is typically around 40-55°. nih.govuky.edu Crystal packing forces can also influence this angle. nih.gov

An XRD analysis of this compound would yield the specific parameters listed below.

Table 3: Predicted Crystallographic Data for this compound

| Parameter | Description | Expected Value / Information |

| Crystal System | The basic geometric lattice of the crystal. | e.g., Monoclinic, Orthorhombic |

| Space Group | The set of symmetry operations for the unit cell. | e.g., P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | N/A |

| Dihedral Angle (C-C-C-C) | The twist angle between the two phenyl rings. | ~40° - 55° nih.govuky.edu |

| C=N Bond Length | The length of the oxime double bond. | ~1.28 Å |

| N-O Bond Length | The length of the oxime N-O single bond. | ~1.41 Å |

| Molecular Conformation | The overall 3D shape, including the orientation of the oxime group. | e.g., (E)-isomer, anti-periplanar |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. nih.gov

For this compound (C₁₄H₁₃NO), the exact mass is 211.100 g/mol . The electron ionization (EI) mass spectrum would therefore be expected to show a molecular ion peak (M⁺˙) at m/z = 211.

The fragmentation of aromatic ketoximes is well-documented and typically involves several key pathways. nih.govresearchgate.netresearchgate.net For this compound, the following fragments would be anticipated:

Alpha-Cleavage : This involves the cleavage of the bond adjacent to the C=N group. The loss of a methyl radical (•CH₃) would result in a prominent fragment ion at m/z = 196. This fragment corresponds to the [M-15]⁺ ion.

Loss of Hydroxyl Radical : Cleavage of the N-O bond can lead to the loss of a hydroxyl radical (•OH), producing a fragment at m/z = 194, corresponding to the [M-17]⁺ ion. researchgate.net

Biphenyl Fragmentation : Cleavage of the bond between the two phenyl rings can occur. This would lead to a fragment ion corresponding to the biphenyl cation at m/z = 152. The mass spectrum of the precursor, 4-acetylbiphenyl, shows a significant peak at m/z = 152. chemicalbook.com

Acetyl Cation : A fragment corresponding to the acetyl group is less likely but cleavage could yield an ion related to the phenylacetyl group. A key fragment in the precursor's spectrum is at m/z = 181, from the loss of the methyl group. chemicalbook.com A similar cleavage in the oxime would yield an ion at m/z = 196.

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 211 | [C₁₄H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 196 | [C₁₃H₁₀NO]⁺ | α-Cleavage: Loss of •CH₃ |

| 194 | [C₁₄H₁₂N]⁺ | Loss of •OH from oxime |

| 181 | [C₁₃H₉O]⁺ | Fragment from precursor, likely less significant |

| 152 | [C₁₂H₈]⁺˙ | Cleavage of C-C bond to lose acetyl oxime group |

Computational and Theoretical Investigations of 4 Acetylbiphenyl Oxime

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. tandfonline.com It has been effectively employed to study biphenyl (B1667301) derivatives, providing insights into their geometry, stability, and reactivity. tandfonline.comresearchgate.net For instance, comparative studies have utilized the B3LYP functional with a 6-311++G(d, p) basis set to analyze compounds including 4-Acetylbiphenyl (B160227) (ACB), the direct precursor to 4-Acetylbiphenyl oxime. tandfonline.comresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the lowest energy state on the potential energy surface. nih.gov For biphenyl derivatives, a key conformational feature is the dihedral angle between the two phenyl rings, which significantly influences the molecule's electronic properties and steric profile.

In computational studies of the related 4-Acetylbiphenyl, the potential energy surface (PES) scan is used to identify the most stable conformer. researchgate.net Such analyses, typically performed using DFT methods, help in understanding the rotational barrier and preferred orientation of the phenyl rings and the acetyl substituent. nih.gov This foundational analysis is critical before calculating other molecular properties, as it ensures they are derived from a structurally accurate representation of the molecule.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. researchgate.netacs.org

For the parent compound, 4-Acetylbiphenyl, the HOMO and LUMO energies have been calculated using DFT. The analysis reveals that the electron density of the HOMO is primarily located on the biphenyl ring, while the LUMO is distributed across the acetyl group, indicating the sites for electrophilic and nucleophilic attack, respectively. The energy gap provides a measure of the molecule's potential for intramolecular charge transfer. researchgate.net

Calculated FMO Properties for 4-Acetylbiphenyl (ACB)

The following table presents the calculated energies for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap (ΔE) for the parent compound, 4-Acetylbiphenyl. These values are crucial for assessing the molecule's electronic stability and reactivity. Data is derived from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.51 |

| LUMO | -2.03 |

| Energy Gap (ΔE) | 4.48 |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netwalisongo.ac.id

In the analysis of 4-Acetylbiphenyl, MESP maps show that the most negative potential is concentrated around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interaction. researchgate.net Conversely, positive potential is observed over the hydrogen atoms, particularly those on the phenyl rings. researchgate.net This analysis is fundamental for understanding how this compound would interact with other molecules, with the oxime group (-NOH) introducing additional sites of varied electrostatic potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular bonding, which collectively contribute to molecular stability. tandfonline.comuni-muenchen.de This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). uni-muenchen.de

Spin-Polarized DFT (SP-DFT) and Fukui Functions for Local Reactivity and Selectivity Prediction

For a more nuanced understanding of reactivity, especially in radical reactions, Spin-Polarized Density Functional Theory (SP-DFT) is employed. researchgate.net This framework allows for the proper description of spin-dependent reactivity. researchgate.net Within this context, Fukui functions are powerful reactivity indicators that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. faccts.de

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Environmental Effects

While DFT calculations provide insight into the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, stability, and interactions with the environment, such as a solvent. researchgate.netscispace.com

MD simulations have been used to investigate the stability of related biphenyl compounds, sometimes in conjunction with docking studies to understand interactions with biological targets. researchgate.netscispace.com For a molecule like this compound, MD simulations could be used to assess its stability in an aqueous environment by calculating radial distribution functions (RDF), which describe how the density of a solvent varies as a function of distance from the solute. researchgate.net This provides crucial information on solvation and the dynamic stability of the molecule in solution.

Simulation of Solvent Influence on Molecular Properties and Interactions

Computational studies, often employing molecular dynamics (MD) simulations, are crucial for understanding how solvents affect molecular properties. For aromatic compounds like 4-acetylbiphenyl and its derivatives, the solvent environment can influence conformational stability, electronic structure, and intermolecular interactions.

Research Findings:

Hydrogen Bonding and Polarity: In protic solvents like water, the oxime group of this compound can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen atom). MD simulations and radial distribution function (RDF) analysis can predict the stability and geometry of these interactions. researchgate.net For the parent compound, 4-acetylbiphenyl, studies have noted the influence of hydrogen-bonding effects on its intramolecular charge transfer properties in certain solvents. tandfonline.com

Molecular Stability: The stability of a molecule in a solvent can be assessed through computational methods. For instance, MD simulations can be used to calculate RDFs, which provide insights into the structuring of solvent molecules around the solute and, consequently, the stability of the solvated complex. researchgate.net DFT studies on the related compound 4-acetylbiphenyl have been performed to analyze molecular stability and other properties. researchgate.net

Investigation of Conformational Changes Over Time

The biphenyl moiety of this compound is not rigid; the two phenyl rings can rotate relative to each other. The conformation, or spatial arrangement of atoms, is critical to its function and interactions.

Research Findings:

Torsional Angle: The most significant conformational variable is the dihedral angle between the two phenyl rings. In the gas phase, the molecule is twisted, but upon adsorption to a surface, it can undergo significant conformational changes.

Surface-Induced Planarization: Theoretical studies on the parent molecule, 4-acetylbiphenyl, show that upon adsorption on a Au(111) surface, the molecule adopts a flat configuration. csic.esarxiv.org This planarization is a crucial conformational change that leads to a stronger conjugation of the π-system. csic.esarxiv.org It is driven by the maximization of van der Waals interactions between the molecule and the surface.

Conformational Preferences in Peptides: Studies on cyclic ketoxime-hexapeptides have utilized detailed NMR analysis to identify local conformational preferences in constrained environments, highlighting the structural influence of the ketoxime linkage. nih.gov

Theoretical Modeling of Adsorption and Interfacial Interactions

The interaction of this compound with surfaces is a key area of research, with applications in molecular electronics and catalysis. Density Functional Theory (DFT) is a primary tool for these investigations, often corrected for long-range interactions. nih.gov While specific data for the oxime is limited, extensive modeling of the parent ketone, 4-acetylbiphenyl (ABP), on gold surfaces provides a robust framework.

Adsorption Mechanisms on Metal Surfaces (e.g., Au(111))

Research Findings:

Physisorption: Theoretical studies indicate that 4-acetylbiphenyl physisorbs onto the Au(111) surface. researchgate.net This process is characterized by the absence of significant charge transfer between the molecule and the metal substrate. researchgate.net

Adsorption Geometry: The molecule adsorbs in a flat configuration, which allows for maximum contact and interaction between the molecule's π-system and the gold surface. csic.esarxiv.org

Role of Adatoms: The presence of gold adatoms on the surface can significantly influence the adsorption and assembly of molecules. A single gold adatom can interact with the acetyl group of ABP, serving as a nucleation point to direct the formation of supramolecular structures. csic.es The binding energy of an ABP molecule to a gold adatom on the Au(111) surface has been calculated to increase significantly compared to adsorption without an adatom. csic.es

Directionality and Dominance of Van der Waals Interactions in Surface Adsorption

Research Findings:

Prevailing Interaction: Calculations consistently show that the dominant force governing the adsorption of 4-acetylbiphenyl on Au(111) is the long-range molecule-surface van der Waals (vdW) interaction. csic.esarxiv.orgresearchgate.net This is a common feature for aromatic molecules on noble metal surfaces. csic.es

Imposed Directionality: Despite their relative weakness, vdW forces are highly directional. csic.esarxiv.org They are responsible for discriminating preferential adsorption sites and imposing a specific molecular geometry on the surface. csic.esresearchgate.net ABP molecules preferentially align along the [11̅0] and [112̅] directions of the Au(111) surface to maximize the interaction of the phenyl rings with the hollow sites of the gold lattice. csic.es

Diffusion Pathway Calculations and Energy Barriers on Substrates

Research Findings:

Anisotropic Diffusion: The directionality of the vdW interactions leads to direction-dependent diffusion barriers. Calculations for 4-acetylbiphenyl on Au(111) reveal that the energy barriers for diffusion are different along different crystallographic directions of the gold surface. csic.esarxiv.org

Below is an interactive data table summarizing the calculated adsorption and diffusion energies for 4-acetylbiphenyl on Au(111), which serves as a model for its oxime derivative.

| Parameter | Value (eV) | Description | Source |

|---|---|---|---|

| Binding Energy on Au(111) | ~ -1.6 | Overall binding energy of a single 4-acetylbiphenyl molecule on the surface. | csic.es |

| Binding Energy Increase with Au Adatom | 0.377 | Increase in binding energy when a single 4-acetylbiphenyl molecule binds to a gold adatom. | csic.es |

| Diffusion Barrier along [11̅0] | ~0.025 | Energy barrier for the molecule to move along the [11̅0] direction of the Au(111) surface. | csic.es |

| Diffusion Barrier along [112̅] | ~0.050 | Energy barrier for the molecule to move along the [112̅] direction of the Au(111) surface. | csic.es |

Quantum Chemical Characterization of Reaction Transition States and Pathways

Quantum chemical calculations are essential for elucidating reaction mechanisms, identifying intermediates, and characterizing the high-energy transition states that govern reaction rates.

Research Findings:

Electrochemical Reduction: Studies on related compounds like 4-acetylbiphenyl semicarbazone and thiosemicarbazone show that they undergo a single-step, irreversible, diffusion-controlled reduction. grafiati.com Cyclic voltammetry combined with theoretical calculations can determine kinetic parameters such as the charge-transfer coefficient and the forward rate constant for the reduction process. grafiati.com The oxime derivative would likely follow a related reduction pathway involving the C=N bond.

Catalytic C-H Borylation: DFT calculations have been used to explain the regioselectivity of iridium-catalyzed C-H borylation of acetophenone (B1666503) oxime derivatives. nih.gov These studies model the geometric structures of the iridium-complex intermediates to understand how steric hindrance from protecting groups directs the reaction to the para-position. Such models are crucial for rational catalyst and substrate design. nih.gov

Cross-Coupling Reactions: The formation of the 4-acetylbiphenyl backbone itself is often achieved via palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. acs.orgmdpi.com Computational studies can model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, to optimize reaction conditions and understand ligand effects. acs.org

Chemical Reactivity and Mechanistic Studies of 4 Acetylbiphenyl Oxime

Intramolecular Transformations of the Oxime Moiety

The oxime functional group of 4-acetylbiphenyl (B160227) oxime is a versatile moiety capable of undergoing various intramolecular transformations, most notably the Beckmann rearrangement. These reactions are fundamental in organic synthesis for the preparation of amides from ketones.

Beckmann Rearrangement and Related Rearrangement Reactions

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or a lactam. slideshare.netwikipedia.org For 4-acetylbiphenyl oxime, this rearrangement would result in the formation of N-(4-biphenyl)acetamide. The reaction is initiated by the protonation of the oxime's hydroxyl group, which transforms it into a good leaving group (water). masterorganicchemistry.comunacademy.com This is followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org In the case of this compound, the migrating group is the biphenyl (B1667301) group, leading to a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amide. slideshare.netchemistrysteps.com

The general mechanism for the Beckmann rearrangement is as follows:

Protonation of the oxime: An acid catalyst protonates the hydroxyl group of the oxime. masterorganicchemistry.com

Rearrangement: The group positioned anti to the hydroxyl group migrates to the nitrogen atom, displacing a water molecule. chemistrysteps.com This step is typically the rate-determining step.

Hydrolysis: The resulting nitrilium ion is attacked by water. slideshare.net

Tautomerization: The initial product of hydrolysis tautomerizes to form the more stable amide. unacademy.com

Various acidic catalysts can be employed to facilitate this rearrangement, including strong acids like sulfuric acid and phosphoric acid, as well as Lewis acids. wikipedia.orgresearchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. For instance, the use of sulfamic acid in the presence of zinc chloride has been reported as an efficient system for the Beckmann rearrangement of various ketoximes. tandfonline.comresearchgate.net

A notable application involving a similar dioxime is in the synthesis of 3,3',4,4'-tetraaminobiphenyl, where the dioxime of 4,4'-diacetylbiphenyl (B124710) undergoes a double Beckmann rearrangement. google.com

Table 1: Examples of Catalysts Used in Beckmann Rearrangements

| Catalyst System | Conditions | Reference |

| Sulfuric Acid | Elevated temperatures (e.g., 130 °C) | researchgate.net |

| Sulfamic Acid/Zinc Chloride | Refluxing acetonitrile | tandfonline.com |

| N-methyl-imidazolium hydrosulfate | 90 °C, with P₂O₅ as co-catalyst | nih.gov |

| Tosyl chloride, Thionyl chloride | Varies | wikipedia.org |

Intramolecular Oxime Transfer Mechanisms

Intramolecular oxime transfer reactions represent another class of transformations that the oxime moiety can undergo. These reactions typically involve the transfer of the oxime group to another functional group within the same molecule, often leading to the formation of heterocyclic compounds like isoxazolines. nih.govacs.orgacs.org

Computational studies using density functional theory (DFT) have been employed to elucidate the mechanism of these reactions. nih.govacs.orgacs.org These studies suggest that the reaction proceeds through a series of equilibrium steps, often catalyzed by an acid or base. acs.org The rate-determining step in many cases is the water-addition or -expulsion step. nih.govacs.org The acidity of the catalyst has been found to correlate with the rate of the oxime transfer. acs.org

While specific studies on the intramolecular oxime transfer of this compound are not prevalent in the searched literature, the general principles derived from studies on other oximes are applicable. The presence of the biphenyl group could influence the electronic and steric environment of the oxime, potentially affecting the reaction rates and pathways.

Functional Group Interconversions Involving the Oxime

The oxime functionality in this compound can be readily converted into other functional groups through various chemical reactions, including O-alkylation, O-acylation, reduction, and oxidation.

O-Alkylation and O-Acylation Reactions

The oxygen atom of the oxime group is nucleophilic and can react with electrophiles such as alkyl and acyl halides.

O-Alkylation: This reaction involves the treatment of the oxime with an alkylating agent, typically an alkyl halide, in the presence of a base to yield an O-alkyl oxime ether. acs.orgnih.gov The dilithium (B8592608) derivatives of ketoximes have been shown to react with alkyl halides, with the position of substitution being controlled by the stereochemistry of the oxime. acs.org

O-Acylation: Similarly, O-acylation can be achieved by reacting the oxime with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine. farmaciajournal.comnih.govmdpi.com This reaction produces an O-acyl oxime. A facile method for the esterification of ketoximes using N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-(dimethylamino)pyridine (DMAP) has also been reported. organic-chemistry.org

These reactions are significant as they allow for the introduction of various functional groups onto the oxime, which can be useful for further synthetic modifications or for altering the compound's properties.

Reduction and Oxidation Pathways of the Oxime Functionality

The oxime group can undergo both reduction and oxidation to yield different functional groups.

Reduction: The reduction of oximes is a common method for the synthesis of amines. wikipedia.org Catalytic hydrogenation over noble metal catalysts such as platinum or palladium is a widely used method for the reduction of ketoximes to primary amines. encyclopedia.pubmdpi.comorganic-chemistry.org For instance, the hydrogenation of ketoximes over Pt- or Pd-based catalysts is an efficient way to convert ketones to the corresponding amines via the oxime intermediate. encyclopedia.pubmdpi.com Other reducing agents like sodium metal or hydride reagents can also be employed. wikipedia.org The choice of catalyst and reaction conditions can influence the selectivity of the reduction, sometimes leading to the formation of hydroxylamines as byproducts or main products. mdpi.comresearchgate.net

Oxidation: The oxidation of oximes can lead to the formation of nitro compounds. researchgate.netthieme-connect.comnowgonggirlscollege.co.in Reagents like trifluoroperacetic acid have been used to oxidize ketoximes to the corresponding secondary nitro compounds. nowgonggirlscollege.co.in Another method involves the use of an Mo(VI) oxodiperoxo complex in acetonitrile. researchgate.netthieme-connect.com The metabolic oxidation of some aralkyl oximes to nitro compounds has also been observed in biological systems. nih.gov Additionally, the oxidation of acetoxime and methylethyl ketoxime to their corresponding nitronates has been studied in liver microsomes. nih.gov

Table 2: Summary of Functional Group Interconversions

| Reaction Type | Reagents | Product | Reference |

| O-Alkylation | Alkyl halide, Base | O-Alkyl oxime ether | acs.orgnih.gov |

| O-Acylation | Acyl chloride, Base | O-Acyl oxime | farmaciajournal.comnih.gov |

| Reduction | H₂, Pd/C or Pt/C | Primary Amine | encyclopedia.pubmdpi.com |

| Oxidation | Trifluoroperacetic acid | Nitro Compound | nowgonggirlscollege.co.in |

Reaction Kinetics and Thermodynamics of this compound Transformations

The study of reaction kinetics and thermodynamics provides valuable insights into the mechanisms and feasibility of chemical transformations involving this compound.

Kinetic studies of oxime reactions, such as the Beckmann rearrangement and oximation/deoximation, have been conducted for various systems. malayajournal.orgresearchgate.netresearchgate.net The rate of oxime formation is generally slow at neutral pH but can be accelerated by catalysts like aniline. researchgate.netresearchgate.net The reactivity of the carbonyl group plays a significant role in the kinetics of oxime formation, with aldehydes generally reacting faster than ketones. researchgate.net Kinetic analyses of nucleophilic substitution reactions on O-aryl oximes have also been reported.

Thermodynamic studies, often aided by computational methods, help in understanding the stability of different isomers and intermediates. mdpi.comresearchgate.netdntb.gov.ua For oximes, the E/Z isomerization is an important thermodynamic consideration. DFT calculations have shown that for some oximes, the E-isomer is thermodynamically more stable than the Z-isomer. mdpi.com The energy barrier for this isomerization can be quite high, making the interconversion unlikely at room temperature without a catalyst. mdpi.com Acid-promoted E/Z isomerization in aqueous solutions is thought to occur through the formation of a protonated oxime-water adduct. researchgate.net

While specific kinetic and thermodynamic data for this compound are not explicitly detailed in the provided search results, the general principles from studies on analogous aryl ketoximes are applicable. The electronic effects of the biphenyl group would likely influence the rates and equilibria of its reactions. For example, the rate of Beckmann rearrangement can be affected by the migratory aptitude of the aryl group. chemistrysteps.com

Mechanistic Investigations of Catalytic Reactions

The C-H activation strategy represents a powerful tool in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. catalysis.blog In this context, the oxime moiety of this compound can act as a directing group, guiding a metal catalyst to a specific C-H bond for activation and subsequent coupling. This directed approach offers high regioselectivity, which is a significant challenge in traditional synthetic methods. nih.gov

Mechanistically, the process often begins with the coordination of the oxime's nitrogen or oxygen atom to a transition metal center. catalysis.blog This coordination brings the metal catalyst into close proximity to the C-H bonds of the biphenyl system. The subsequent cleavage of a C-H bond can occur through several proposed pathways, including oxidative addition, σ-bond metathesis, or electrophilic activation. catalysis.blogcaltech.edu The specific mechanism is often dependent on the nature of the metal catalyst, the ligands, and the reaction conditions.

Recent studies have highlighted the use of oxime derivatives in iridium-catalyzed C-H borylation reactions. For instance, ortho-substituted acetophenone (B1666503) oxime derivatives have demonstrated excellent regioselectivity in directing the borylation to the para-position. nih.gov While direct studies on this compound are specific, the principles derived from similar systems suggest its potential to direct C-H functionalization on the biphenyl rings. The steric hindrance provided by the oxime and its directing group capabilities are key to controlling the site of C-H activation. nih.gov

The formation of palladacycles from phenone oximes is a well-established example of C-H activation. These palladacycles, formed by the ortho-palladation of the aromatic ring directed by the oxime, are stable and have shown excellent catalytic activity in various C-C bond-forming reactions. core.ac.uk This demonstrates the intrinsic ability of the oxime group to facilitate C-H activation, a foundational step in many catalytic cycles.

Oxime derivatives, including those of 4-acetylbiphenyl, are pivotal in a range of metal-catalyzed cross-coupling reactions. The oxime group can serve as a precursor to palladacycles, which are highly effective pre-catalysts in reactions like the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings. core.ac.uk

The general mechanism for these cross-coupling reactions, when catalyzed by palladacycles derived from oximes, typically involves the following key steps:

Oxidative Addition: The active Pd(0) species, generated from the palladacycle precursor, undergoes oxidative addition with an aryl halide or triflate. nih.govvdoc.pub

Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): A second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., organoboron in Suzuki) or an alkene adds across the aryl-palladium bond. nih.govbeilstein-journals.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. nih.gov

Research has shown that phenone oxime-derived palladacycles can act as a source of palladium clusters that exhibit high catalytic activity. core.ac.uk For example, in the Suzuki-Miyaura reaction, these palladacycles have been used to couple arylboronic acids with aryl halides, including challenging substrates like aryl chlorides. core.ac.uk The efficiency of these catalysts is often superior to that of simple palladium salts like Pd(OAc)₂. core.ac.uk

The table below summarizes the application of oxime-derived palladacycles in various cross-coupling reactions, highlighting the versatility of this class of compounds.

Table 1: Applications of Oxime-Derived Palladacycles in Cross-Coupling Reactions

| Reaction Type | Substrates | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl bromides/chlorides and arylboronic acids | Oxime-derived palladacycles | High efficiency, applicable in aqueous media. core.ac.uk |

| Heck | Aryl bromides and alkenes | Oxime-derived palladacycles | Good yields and selectivity. core.ac.uk |

| Stille | Aryl bromides and organostannanes | Supported fluorous oxime palladacycle | Effective in water with low catalyst loading. core.ac.uk |

| Sonogashira | Aryl iodides/bromides and terminal alkynes | Oxime-derived palladacycles | Efficient C-C bond formation. core.ac.uk |

Role of this compound in C-H Activation Catalysis

Photochemical Behavior of the Biphenyl-Acetyl System

The photochemical properties of aromatic ketones, such as the 4-acetylbiphenyl system, are well-documented. acs.org These molecules possess low-energy n,π* and higher-energy π,π* electronic transitions. acs.org Upon absorption of light, they are promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). This triplet state is often the key reactive intermediate in photochemical reactions.

The biphenyl moiety in this compound is expected to influence its photochemical behavior. The extended π-conjugation of the biphenyl system can lead to a red-shift (bathochromic shift) in the absorption spectrum compared to simpler acetophenone derivatives. acs.org This means that it can be activated by longer wavelengths of light. The introduction of substituents on the biphenyl rings can further modify the absorption characteristics and the reactivity of the excited state. qut.edu.au

The acetyl-oxime group itself can participate in photochemical transformations. For example, oximes can undergo photochemical rearrangements or cleavage. The specific pathway is highly dependent on the molecular structure and the reaction environment. While detailed photochemical studies specifically on this compound are not extensively reported in the provided context, the behavior of related biphenyl and phenacyl systems provides valuable insights. For instance, the introduction of a pyrene (B120774) group to a photoreactive unit has been shown to shift the trigger wavelength by approximately 100 nm into the lower energy regime, demonstrating the significant impact of extended aromatic systems on photochemical properties. qut.edu.au

Electrochemical Characterization of Redox Processes

Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the redox properties of molecules like this compound. These studies provide information on oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of electron transfer.

While direct electrochemical data for this compound is not available in the provided search results, studies on closely related compounds, such as 4-acetylbiphenyl semicarbazone and 4-acetylbiphenyl thiosemicarbazone, offer a useful comparison. researchgate.netgrafiati.comresearchgate.net These compounds exhibit a single, diffusion-controlled, irreversible reduction peak in DMF media when studied using a glassy carbon electrode. researchgate.netgrafiati.comresearchgate.net This suggests that the reduction process involves the irreversible transfer of electrons to the molecule, likely at the carbonyl or imine-like functional group.

The electrochemical behavior is influenced by factors such as the solvent, the supporting electrolyte, the pH, and the scan rate. researchgate.netgrafiati.comresearchgate.net For these related compounds, key electrochemical kinetic parameters have been determined, including the charge-transfer coefficient (αn), the diffusion coefficient (D₀¹/²), and the heterogeneous rate constant (k°f,h). researchgate.netgrafiati.comresearchgate.net

A proposed general mechanism for the electrochemical reduction of such compounds involves the transfer of an electron to the lowest unoccupied molecular orbital (LUMO) of the molecule, forming a radical anion. This species may then undergo further reactions, such as protonation or dimerization, leading to the observed irreversibility of the process. The biphenyl system in this compound would be expected to delocalize the incoming electron, thus influencing the reduction potential.

Recent work has also demonstrated the use of electrochemistry in synthetic applications, such as the paired electrochemical C-H oxidation of functionalized alkyl arenes promoted by a nickel catalyst, where 4-acetylbiphenyl was a product. rhhz.net This highlights the growing intersection of electrochemistry and catalysis.

Supramolecular Chemistry and Intermolecular Interactions of 4 Acetylbiphenyl Oxime

Exploration of Self-Assembly Phenomena in Solution and on Surfaces

While direct studies on the self-assembly of 4-acetylbiphenyl (B160227) oxime are not extensively documented, significant insights can be drawn from research on its parent compound, 4-acetylbiphenyl (ABP). On surfaces like gold (Au(111)), ABP molecules exhibit remarkable self-assembly into supramolecular structures, including dimers, trimers, and tetramers. rsc.orgcsic.es This assembly is not random; it shows clear structural directionality and is robust against external disturbances. rsc.orgcsic.es

The formation of these nano-objects is driven by a combination of factors:

Weak Long-Range Dispersive Forces: Van der Waals interactions are crucial for bringing the ABP molecules together on the surface. csic.es

Surface Mediation: The Au(111) surface plays a dual role by constraining molecular diffusion to two dimensions and by mediating the interactions between molecules. csic.es

Stabilizing Adatoms: Gold adatoms, which are mobile on the surface, can be captured by the acetyl group of an ABP molecule. csic.es This initial interaction serves as a nucleation point, facilitating the attachment of subsequent molecules to form a stable supramolecule. csic.es The adsorption energy per ABP molecule in a tetramer, for instance, increases significantly with the presence of a central gold adatom. csic.es

The orientation of the molecules within these assemblies is dictated by the underlying crystal structure of the gold surface, with molecules preferentially aligning along specific crystallographic directions to maximize van der Waals contact. csic.es

The introduction of the oxime group (-NOH) in place of the acetyl oxygen is expected to significantly modify this behavior. The oxime group is a potent hydrogen-bond donor (O-H) and acceptor (N), capable of forming strong, directional intermolecular O-H···N or O-H···O hydrogen bonds. This would likely introduce a more dominant and specific interaction motif compared to the weaker forces governing ABP assembly, potentially leading to different and more robust supramolecular architectures, such as well-defined hydrogen-bonded chains or cyclic structures in solution and on surfaces.

Detailed Analysis of Non-Covalent Interactions

Non-covalent interactions are the cornerstone of the supramolecular chemistry of 4-acetylbiphenyl oxime, defining both its intramolecular conformation and its intermolecular aggregation.

The conformation of an isolated this compound molecule is determined by a balance of competing intramolecular forces. Theoretical studies on the parent 4-acetylbiphenyl using Natural Bond Orbital (NBO) analysis have investigated molecular stability and bond strength. researchgate.net For the oxime derivative, key intramolecular interactions would include:

π-π Interactions: Potential stacking between the two phenyl rings of the biphenyl (B1667301) group, which influences the dihedral angle between them.

Intramolecular Hydrogen Bonding: Depending on the conformation, a weak hydrogen bond could potentially form between the oxime hydrogen and the π-system of the adjacent phenyl ring. The distribution of natural atomic charges and analysis of frontier molecular orbitals (HOMO and LUMO) can provide evidence for charge delocalization and the potential for such internal electronic interactions. researchgate.net

Oximes are well-known for forming strong intermolecular O-H···N hydrogen bonds, which typically lead to the formation of centrosymmetric dimers in the solid state. This primary interaction can be supplemented by weaker C-H···π and C-H···O interactions. The interplay of these various forces, including hydrogen bonds and π-π stacking, can lead to the self-assembly of complex, three-dimensional supramolecular structures. researchgate.net The study of related imine-oxime complexes has shown that intra- and intermolecular hydrogen bonds, along with C-H···π contacts, can lead to significant aggregation and the formation of larger supramolecular assemblies.

Intramolecular Noncovalent Interactions

Coordination Chemistry of this compound as a Ligand

The nitrogen atom of the oxime group and other potential donor sites within the molecule make this compound and its derivatives valuable ligands in coordination chemistry. scispace.com These ligands can form stable complexes with a variety of transition metals, and the resulting metallo-supramolecular structures possess interesting properties and potential applications. researchgate.net

New imine-oxime ligands can be synthesized from this compound, known systematically as 1-(4-phenylphenyl)-2-hydroxyimino-1-ethanone. For example, condensation reactions with various amines yield multidentate ligands capable of coordinating metal ions. researchgate.net The synthesis of metal complexes typically involves reacting the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol (B145695) or methanol. scispace.com

The resulting metal complexes are characterized by a suite of analytical techniques:

Spectroscopic Methods:

FT-IR: Provides evidence of coordination. A shift in the C=N (imine and oxime) and N-O stretching frequencies upon complexation indicates the involvement of the nitrogen atoms in bonding to the metal ion.

¹H and ¹³C NMR: Used to characterize the diamagnetic complexes (e.g., Zn(II), Co(III)) and confirm the ligand structure. researchgate.netuludag.edu.tr The disappearance of the oxime proton signal (-OH) in the ¹H NMR spectrum indicates deprotonation upon coordination.

UV-Vis Spectroscopy: Gives information about the electronic transitions within the complex and helps to infer the coordination geometry around the metal center.

Magnetic Susceptibility: Measurements determine the magnetic moment of the complex, which reveals the number of unpaired electrons and provides insight into the oxidation state and geometry of the metal ion (e.g., distinguishing between square planar and tetrahedral Ni(II)).

Molar Conductivity: Measurements in solution indicate whether the complex is an electrolyte or non-electrolyte.

Elemental Analysis and ICP-OES: These methods are used to determine the stoichiometry of the complexes, confirming the metal-to-ligand ratio. researchgate.net

A representative table of characterization data for an imine-oxime ligand derived from a biphenyl oxime core is shown below.

| Compound/Complex | Key FT-IR Peaks (cm⁻¹) | ¹³C NMR (ppm) | Magnetic Moment (μB) |

| Ligand (H₂L²) | 3240 (O-H), 1685 (C=N imine), 1610 (C=N oxime) | 186.42 (C=N imine), 149.22 (C=N oxime) | - |

| [Cu₂(L²)(OAc)₂] | 1650 (C=N imine), 1580 (C=N oxime) | - | 1.54 |

Data adapted from a study on a related Schiff base ligand derived from a biphenyl-oxoacetimidamide structure. researchgate.net

In its deprotonated form, the this compound moiety and its derivatives typically act as bidentate or tridentate ligands. Coordination generally occurs through the nitrogen atom of the deprotonated oximate group (N-O⁻) and the nitrogen atom of the imine group in its Schiff base derivatives, forming stable five- or six-membered chelate rings with the metal ion. scispace.comresearchgate.net

The geometry of the resulting metal complex is determined by the coordination number of the metal and the nature of the ligand. Common geometries for transition metal-oxime complexes include square planar (for d⁸ metals like Ni(II), Pd(II)) and octahedral (for metals like Co(III), Cr(III)). scispace.comuludag.edu.tr The bonding involves the donation of electron pairs from the ligand's nitrogen atoms into the vacant d-orbitals of the metal ion, forming coordinate covalent bonds.

The electronic structure of these adducts can be probed by UV-Vis spectroscopy and magnetic measurements. The spectra of the complexes typically show bands corresponding to:

Ligand-to-Metal Charge Transfer (LMCT): Transitions from the filled orbitals of the ligand to the empty or partially filled d-orbitals of the metal.

d-d Transitions: For transition metals with partially filled d-orbitals, these transitions occur between different d-orbital energy levels. The energy and intensity of these bands are indicative of the coordination geometry and the ligand field strength.

The bonding in these metal-oxime adducts is a classic example of Lewis acid-base chemistry, where the metal ion acts as a Lewis acid and the ligand as a Lewis base.

| Metal Ion | Coordination Mode | Typical Geometry | Electronic Details |

| Cu(II) | Bidentate (N,N) or Tridentate | Square Planar / Distorted Octahedral | Paramagnetic, d-d transitions observed |

| Ni(II) | Bidentate (N,N) | Square Planar | Diamagnetic |

| Co(III) | Tridentate (N,N,O) or Bidentate (N,N) | Octahedral | Diamagnetic, low-spin d⁶ configuration |

| Zn(II) | Bidentate (N,N) | Tetrahedral | Diamagnetic, d¹⁰ configuration |

This table represents typical bonding characteristics observed in related imine-oxime complexes. scispace.comuludag.edu.tr

Derivatization Strategies and Applications in Advanced Organic Synthesis

Utilization of 4-Acetylbiphenyl (B160227) Oxime as a Building Block for Heterocyclic Compounds

The presence of the oxime functional group in 4-acetylbiphenyl oxime makes it an excellent precursor for the synthesis of a wide array of nitrogen- and oxygen-containing heterocyclic compounds. The reactivity of the C=N-OH group allows for various cyclization and cycloaddition reactions, leading to the formation of stable and functionally diverse ring systems.

Synthesis of Novel 1,2,4-Triazine (B1199460) Derivatives

This compound can be employed in the synthesis of 1,2,4-triazine derivatives. Research has demonstrated that keto-oximes bearing aryl groups are effective in the formation of 1,2,4-triazine rings through condensation reactions with hydrazones. selcuk.edu.tr In a typical synthetic approach, an α-keto-oxime, such as an analogue of this compound, undergoes condensation with a suitable dihydrazone, like terephthalohydrazone, to yield a symmetrical 1,2,4-triazine derivative. selcuk.edu.tr The reaction's success is often dependent on the nature of the substituent on the keto-oxime; aryl-substituted oximes, including those with phenyl or biphenyl (B1667301) groups, have been shown to facilitate the desired heteroaromatic ring closure. selcuk.edu.tr These triazine systems are of significant interest due to their presence in various biologically active compounds and their application as scaffolds in medicinal chemistry. ijpsr.info

| Reactant 1 | Reactant 2 | Product Class | Significance |

| Keto-oxime (e.g., this compound analogue) | Dihydrazone (e.g., Terephthalohydrazone) | Symmetrical 1,2,4-Triazine | Core structure in bioactive molecules and dyes. selcuk.edu.trijpsr.info |

Formation of Isoxazoline (B3343090) Systems

The oxime functionality of this compound is a key precursor for the generation of nitrile oxides, which are highly reactive intermediates in 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net These nitrile oxides can readily react with various dipolarophiles, such as alkenes, to construct isoxazoline rings. nih.govorganic-chemistry.org The process typically involves the in-situ generation of the nitrile oxide from the oxime, often through oxidation using reagents like hypervalent iodine compounds or via electrochemical methods, followed by its reaction with an alkene. nih.govorganic-chemistry.org This methodology provides a powerful and regioselective route to substituted isoxazolines, which are prevalent structural motifs in numerous natural products and pharmacologically active molecules. researchgate.net

| Precursor | Intermediate | Reactant | Product | Method |

| This compound | Biphenyl-substituted nitrile oxide | Alkene | Substituted Isoxazoline | 1,3-Dipolar Cycloaddition nih.govorganic-chemistry.org |

Regioselective and Stereoselective Functionalization of the Biphenyl and Oxime Moieties